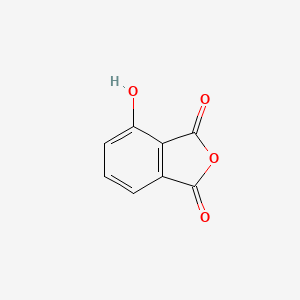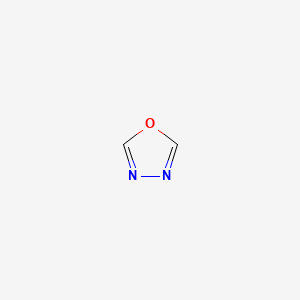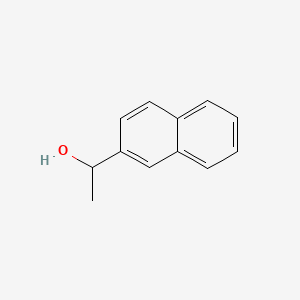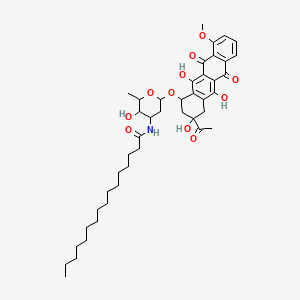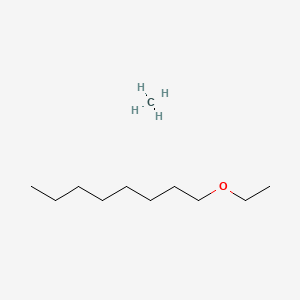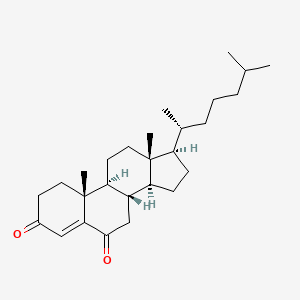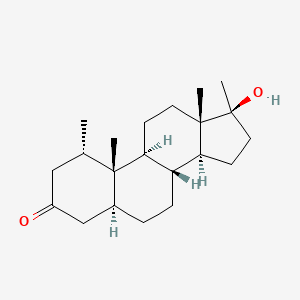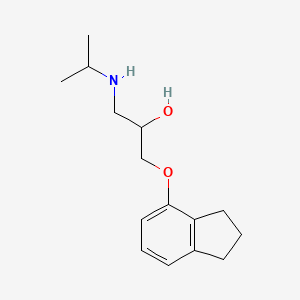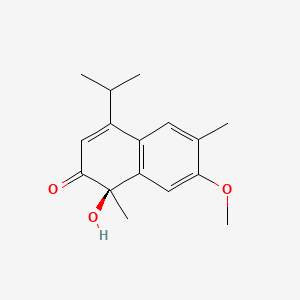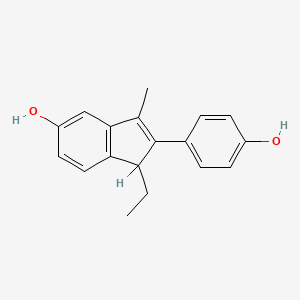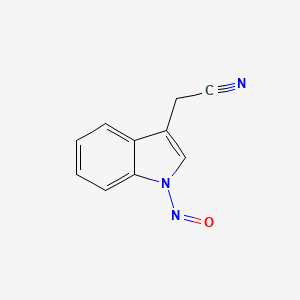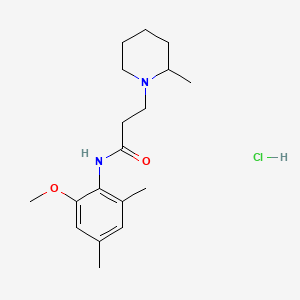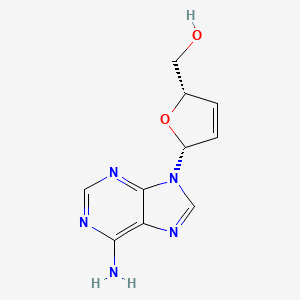
XL-820
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XL-820 is an orally bioavailable, small molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity. XL820 binds to and inhibits the receptor tyrosine kinases for vascular endothelial drowth factor (VEGF), c-kit, and platelet-derived growth factor (PDGF). In tumor models of breast carcinomas, gliomas, and leukemia, this agent exhibits dose-dependent growth inhibition and has been shown to cause tumor regression.
Applications De Recherche Scientifique
1. Protein Cross-Linking Coupled with Mass Spectrometry (XL-MS)
XL-MS is a vital tool for gaining insights into protein structure and organization under various conditions. It freezes transient interactions through covalent bonds, allowing for detailed structural analysis. This method is crucial in studying larger and more complex systems (Holding, 2015).
2. Investigating Protein Interaction Networks
XL-MS has emerged as a valuable tool for studying protein interaction networks on a system-wide level. It provides a comprehensive capture of dynamic biological assemblies in their native environment, offering insights into protein networks in cells and tissues (Iacobucci et al., 2019).
3. Bridging Structural Biology and Mass Spectrometry
XL-MS bridges the gap between mass spectrometry and structural biology, providing essential data for studying the topology and structure of large protein assemblies. It is effectively combined with other methods like cryo-electron microscopy for comprehensive structural analysis (Leitner et al., 2016).
4. Profiling Protein-Protein Interaction Networks in Vivo
Recent advancements in XL-MS technology have made it a potent tool for identifying protein-protein interactions or uncovering protein structures in living cells, tissues, or organelles. Its unique ability to investigate proteins within their native environment is invaluable (Matzinger & Mechtler, 2020).
5. Comparative Cross-Linking Mass Spectrometry Study
The first community-wide harmonization study on XL-MS was conducted to establish best practice guidelines for conducting cross-linking experiments, data analysis, and reporting formats (Iacobucci et al., 2019).
6. Cross-Linking Mass Spectrometry at the Crossroads
XL-MS is now employed to investigate protein-protein interactions on a proteome-wide level, offering structural insights into protein complexes when combined with other structural techniques (Piersimoni & Sinz, 2020).
7. Integrating XL-MS with Systems Structural Biology
XL-MS is used for systems-level structural biology measurements in complex biological samples. This technique provides information on the molecular structure of proteins and protein complexes using chemical probes (Chavez et al., 2019).
8. Advancements in XL-MS
Recent literature reflects numerous advancements in XL-MS workflows, highlighting applications and workflows widely used in biological research (Steigenberger et al., 2020).
Propriétés
Nom du produit |
XL-820 |
|---|---|
Nom IUPAC |
NONE |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
XL820; XL 820; XL-820; XL820001 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



